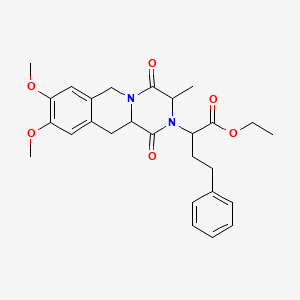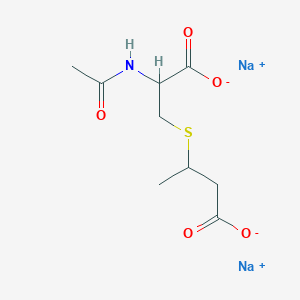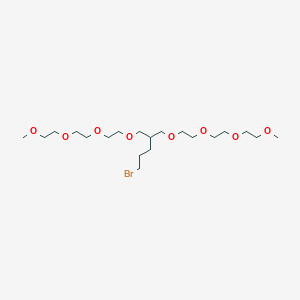![molecular formula C24H38N6O9S3 B12289496 Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid)](/img/structure/B12289496.png)
Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid): is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes biotinylamidoethyl, dithiomethylenemalonic acid, and bis(3-aminopropionic acid) moieties. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid) involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of biotinylamidoethyl, followed by the introduction of dithiomethylenemalonic acid and bis(3-aminopropionic acid) groups. Common reagents used in these reactions include biotin, ethylamine, malonic acid derivatives, and thiol-containing compounds. The reactions are often carried out under controlled temperatures and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Purification steps such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as amides, thiols, and carboxylic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid) is utilized in the study of enzyme mechanisms and protein interactions. Its biotinyl group allows for easy attachment to proteins and other biomolecules, facilitating their detection and analysis.
Medicine: In medicine, this compound has potential applications in drug delivery and diagnostics. Its ability to bind to specific proteins makes it useful in targeted therapies and imaging techniques.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid) involves its interaction with specific molecular targets. The biotinyl group binds to biotin-binding proteins, while the dithiomethylenemalonic acid and bis(3-aminopropionic acid) groups interact with other biomolecules. These interactions can modulate enzyme activity, protein-protein interactions, and cellular signaling pathways.
Comparación Con Compuestos Similares
Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminopropionicAcid): Similar structure but with a different amino acid.
Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid): Contains a different amino acid with a longer carbon chain.
Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid) Derivatives: Various derivatives with modifications to the biotinyl or dithiomethylenemalonic acid groups.
Uniqueness: Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid) is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable in a wide range of scientific and industrial applications.
Propiedades
Fórmula molecular |
C24H38N6O9S3 |
|---|---|
Peso molecular |
650.8 g/mol |
Nombre IUPAC |
3-[[3-(2-carboxyethylamino)-3-oxo-2-[3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoylamino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H38N6O9S3/c31-16(4-2-1-3-15-20-14(13-40-15)28-24(39)30-20)25-10-12-42-41-11-7-17(32)29-21(22(37)26-8-5-18(33)34)23(38)27-9-6-19(35)36/h14-15,20-21H,1-13H2,(H,25,31)(H,26,37)(H,27,38)(H,29,32)(H,33,34)(H,35,36)(H2,28,30,39) |
Clave InChI |
OXQIHBJKAUHXPU-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCCC(=O)O)C(=O)NCCC(=O)O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(1R,2R)-1-Ethyl-2-methyl-3-(methylamino)propyl]phenyl beta-D-Glucopyranosiduronic Acid](/img/structure/B12289425.png)




![Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B12289476.png)
![N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12289477.png)


![3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12289486.png)
![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B12289491.png)

